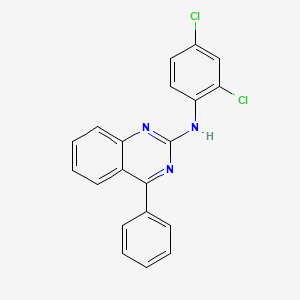

N-(2,4-dichlorophenyl)-4-phenylquinazolin-2-amine

Description

Properties

IUPAC Name |

N-(2,4-dichlorophenyl)-4-phenylquinazolin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13Cl2N3/c21-14-10-11-18(16(22)12-14)24-20-23-17-9-5-4-8-15(17)19(25-20)13-6-2-1-3-7-13/h1-12H,(H,23,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMDJQLANCDFIFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=NC3=CC=CC=C32)NC4=C(C=C(C=C4)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Anthranilic Acid Derivatives

The most widely reported method involves cyclocondensation of methyl anthranilate with substituted benzamides. For N-(2,4-dichlorophenyl)-4-phenylquinazolin-2-amine, the process is adapted as follows:

- Quinazolinone Formation : Methyl 2-aminobenzoate reacts with 2,4-dichlorobenzamide in ethanol under reflux (90°C, 2–3 hrs) to yield 2-(2,4-dichlorophenyl)-3,4-dihydroquinazolin-4(3H)-one.

- Chlorination : The quinazolinone is treated with phosphorus oxychloride (POCl₃) and N,N-dimethylaniline in benzene (reflux, 3 hrs) to form 4-chloro-2-(2,4-dichlorophenyl)quinazoline.

- Amination : The chlorinated intermediate reacts with aniline in ethanol (reflux, 1.5–3 hrs) to yield the target compound.

Optimization :

- Yield : 72–78% after recrystallization.

- Key Factor : Excess POCl₃ (3–5 equiv) ensures complete chlorination, while controlled pH during amination minimizes side reactions.

Chlorination-Amination Sequence

Direct Chlorination of Quinazoline Diones

A patent by CN101475537A () outlines a scalable route starting from anthranilic acid:

Steps :

- Dione Synthesis : Anthranilic acid reacts with potassium cyanate (1:1.5 molar ratio) in water (pH 10–12, 85°C, 2 hrs) to form 2,4-quinazolinedione.

- Chlorination : The dione is treated with POCl₃ in N,N-dimethylformamide (DMF) at 110°C for 6 hrs, yielding 2,4-dichloroquinazoline.

- Amination : Reaction with 2,4-dichloroaniline in toluene (120°C, 12 hrs) affords the final product.

Data :

| Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Dione | KOCN, H₂O | 85°C, pH 10–12 | 86 |

| Chlorination | POCl₃, DMF | 110°C, 6 hrs | 92 |

| Amination | 2,4-Dichloroaniline | Toluene, 12 hrs | 81 |

Metal-Catalyzed Cross-Coupling

Suzuki-Miyaura Coupling

Palladium-catalyzed coupling enables modular synthesis (,):

Procedure :

- Intermediate Preparation : 2,4-Dichloroquinazoline is synthesized via chlorination of quinazolinone.

- Coupling : Reaction with phenylboronic acid using Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 equiv), in dioxane/water (3:1) at 80°C for 8 hrs.

- Amination : The 4-phenyl-2-chloroquinazoline intermediate undergoes Ullmann coupling with 2,4-dichloroaniline (CuI, L-proline, DMSO, 100°C).

Yield : 68% overall.

Advantage : Enables late-stage diversification of the aryl group.

Appel Salt-Mediated Cyclization

A novel method employs 4,5-dichloro-1,2,3-dithiazolium chloride (Appel salt) for cyclization ():

Steps :

- Benzamidine Formation : 2-Amino-N'-(2,4-dichlorophenyl)benzamidine is prepared from anthranilonitrile and 2,4-dichloroaniline.

- Cyclization : Treatment with Appel salt (1.2 equiv) and Hünig’s base (2 equiv) in dichloromethane (25°C, 4 hrs) yields the quinazoline core.

- Oxidation : Mild oxidation with H₂O₂ (3%) converts intermediates to the final product.

Yield : 58–65%.

Limitation : Requires strict anhydrous conditions.

Green Amination in Aqueous Media

Water as Solvent ()

Procedure :

- 4-Chloro-2-phenylquinazoline (1 mmol) and 2,4-dichloroaniline (1.1 mmol) are stirred in water (25 mL) at 40°C for 1 hr.

- The mixture is alkalinized with Na₂CO₃, and the product precipitates.

Yield : 85% (vs. 72% in organic solvents).

Advantages : Reduced toxicity, lower cost, and shorter reaction time.

Comparative Analysis of Methods

| Method | Key Reagents | Conditions | Yield (%) | Scalability | Green Metrics |

|---|---|---|---|---|---|

| Cyclocondensation | POCl₃, Aniline | Reflux, 3 steps | 78 | High | Low |

| Chlorination-Amination | KOCN, POCl₃ | Aqueous, 2 steps | 81 | Moderate | Moderate |

| Suzuki Coupling | Pd(PPh₃)₄, Boronic acid | 80°C, 8 hrs | 68 | Low | Low |

| Appel Salt | Appel salt, Hünig’s base | 25°C, 4 hrs | 65 | Moderate | Moderate |

| Aqueous Amination | H₂O, Na₂CO₃ | 40°C, 1 hr | 85 | High | High |

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dichlorophenyl)-4-phenylquinazolin-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form quinazoline N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced quinazoline derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Substitution: Halogenated aromatic compounds, strong bases (e.g., sodium hydride, potassium tert-butoxide), and appropriate solvents (e.g., dimethylformamide, tetrahydrofuran).

Major Products

Oxidation: Quinazoline N-oxides.

Reduction: Reduced quinazoline derivatives.

Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2,4-dichlorophenyl)-4-phenylquinazolin-2-amine is a quinazoline derivative that has applications in chemistry, biology, medicine, and industry. As a building block, it is used in the synthesis of more complex quinazoline derivatives with potential biological activities. Quinazoline derivatives have demonstrated promise in treating cancer, inflammation, and infectious diseases. Moreover, this compound's chemical stability and reactivity make it useful in the development of agrochemicals and other industrial applications. The compound interacts with molecular targets like enzymes and receptors, inhibiting enzyme activity by binding to active or allosteric sites, preventing substrate binding and subsequent catalytic activity. It can also act as an antagonist or agonist, modulating receptor signaling pathways in receptor interactions.

Scientific Research Applications

Case Studies

- Anticancer Drug Discovery A novel series of quinazoline derivatives were designed and synthesized and their structures were confirmed by elemental analyses, IR, 1H and 13C NMR spectral data . All the newly synthesized compounds were evaluated for in vitro cytotoxic activity against the breast cancer cell line MCF-7 . Seven of the novel compounds exhibited higher activity than the reference drug doxorubicin .

- Anticonvulsant activity Rationally designed 2‐((6,7‐dimethoxy‐4‐oxo‐2‐phenylquinazolin‐3(4__H__)‐yl)amino)‐N ‐(substituted phenyl)acetamides were screened for anticonvulsant activities through in vivo experiments . Compound 4d emerged as prototype with excellent anti‐seizure action in mice against electroshock, chemically induced and pharmaco‐resistant 6‐Hz seizure models with no symptoms of neurotoxicity and hepatotoxicity . In addition, investigation of compound 4l in mice for its pharmacological profile proved it as safer anticonvulsant, devoid of the side effects such as motor dysfunction and hepatotoxicity of classical antiepileptic drugs .

- Kinase inhibitors 2-(4-(6-phenylquinazolin-4-ylamino)phenyl)acetonitrile, 2-(4-(6-(2,4-difluorophenyl)quinazolin-4-ylamino)phenyl)acetonitrile, 2-(4-(6-(3-nitrophenyl)quinazolin-4-ylamino)phenyl)acetonitrile and 2-(4-(6-o-tolylquinazolin-4-ylamino)phenyl)acetonitrile were found as phosphoinositide-3-kinase inhibitors against various cancers such as pancreatic, prostate, breast and melanoma .

- Anti-inflammatory Agents A novel class of 4-amino quinazoline derivatives were designed and synthesized and tested them for their anti-inflammatory activity . The synthesized compound N-(4-fluorophenyl)quinazolin-4-amine was found to be the most potent compound which showed high anti-inflammatory activity and was comparable to standard drug indomethacin .

Mechanism of Action

The mechanism of action of N-(2,4-dichlorophenyl)-4-phenylquinazolin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. In the case of receptor interactions, the compound may act as an antagonist or agonist, modulating receptor signaling pathways.

Comparison with Similar Compounds

Structural Analogues in the Quinazoline Family

Quinazoline derivatives exhibit diverse biological activities influenced by substituent patterns. Key structural analogues include:

Key Observations :

- Halogenation: The 2,4-dichlorophenyl group in the target compound enhances lipophilicity (logP ~5.7 estimated) compared to mono-chlorinated analogues (e.g., logP ~4.8 for 6-chloro derivatives) .

- Substituent Position : Methoxy groups (e.g., C2 or C4) improve solubility but may reduce membrane permeability compared to halogenated analogues .

Heterocyclic Analogues (Thiazole and Oxadiazole Derivatives)

Compounds with alternative heterocyclic cores exhibit distinct physicochemical and biological profiles:

Key Comparisons :

- Core Flexibility : Quinazolines (planar, aromatic) favor π-π stacking interactions, while thiazoles (smaller, less aromatic) may adopt varied conformations .

- Bioactivity : Oxadiazoles in show selective anticancer activity, whereas quinazolines (e.g., the target compound) are more commonly associated with kinase inhibition .

Key Insights :

Biological Activity

N-(2,4-dichlorophenyl)-4-phenylquinazolin-2-amine is a member of the quinazoline family, which has garnered attention due to its diverse biological activities. This article explores the compound's biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The synthesis of N-(2,4-dichlorophenyl)-4-phenylquinazolin-2-amine typically involves:

- Formation of the Quinazoline Core : This is achieved through cyclization reactions involving anthranilic acid derivatives and formamide under acidic or basic conditions.

- Substitution Reactions : The introduction of the 2,4-dichlorophenyl and phenyl groups is accomplished via nucleophilic aromatic substitution reactions using halogenated aromatic compounds and strong bases like sodium hydride or potassium tert-butoxide.

Anticancer Properties

Research indicates that quinazoline derivatives, including N-(2,4-dichlorophenyl)-4-phenylquinazolin-2-amine, exhibit significant anticancer activity. They target various cancer cell lines, demonstrating potent inhibition of cell proliferation. For instance, derivatives have been shown to inhibit epidermal growth factor receptor (EGFR) autophosphorylation, which is crucial for cancer cell growth .

Table 1: Anticancer Activity Data

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 1 | MCF-7 | 2.09 | EGFR Inhibition |

| 2 | HepG2 | 2.08 | EGFR Inhibition |

| 3 | A549 (Lung) | 5.00 | Tubulin Binding |

Anti-inflammatory Activity

N-(2,4-dichlorophenyl)-4-phenylquinazolin-2-amine has also been investigated for its anti-inflammatory properties. Studies have shown that it acts as a selective COX-II inhibitor, which is significant for pain management and reducing inflammation without the gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

Table 2: Anti-inflammatory Activity Data

| Compound | Model Used | Result | Selectivity (COX-II/COX-I) |

|---|---|---|---|

| 1 | Rodent Pain Model | Potent | High |

| 2 | Carrageenan-Induced | Significant | Moderate |

The biological activity of N-(2,4-dichlorophenyl)-4-phenylquinazolin-2-amine is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzyme activity by binding to active or allosteric sites on target enzymes.

- Receptor Modulation : It can function as an antagonist or agonist at various receptors, modulating signaling pathways involved in inflammation and cancer progression .

Case Studies

- In Vitro Studies : A study demonstrated that N-(2,4-dichlorophenyl)-4-phenylquinazolin-2-amine exhibited significant cytotoxicity against several cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .

- In Vivo Models : In rodent models of inflammation, the compound showed reduced paw edema and pain response compared to standard treatments like indomethacin, highlighting its potential as a therapeutic agent in pain management .

Q & A

Q. How can researchers optimize the synthesis of N-(2,4-dichlorophenyl)-4-phenylquinazolin-2-amine to improve yield and purity?

Methodological Answer: Synthesis optimization typically involves adjusting reaction conditions such as solvent selection, base strength, and temperature. For quinazoline derivatives, dichloromethane or toluene are preferred solvents due to their compatibility with nucleophilic substitution reactions. Bases like sodium hydroxide or potassium carbonate facilitate deprotonation and intermediate stabilization . Reflux durations (e.g., 3–6 hours) and inert atmospheres (e.g., nitrogen) minimize side reactions. Post-synthesis purification via column chromatography or recrystallization (e.g., DMSO/water mixtures) enhances purity . Yield improvements may require stoichiometric adjustments, such as using excess 4-phenylquinazolin-2-amine to drive the reaction forward.

Q. What analytical techniques are essential for characterizing N-(2,4-dichlorophenyl)-4-phenylquinazolin-2-amine and confirming its structural integrity?

Methodological Answer: Key techniques include:

- Nuclear Magnetic Resonance (NMR) : H and C NMR identify proton environments and carbon frameworks, confirming substituent positions (e.g., dichlorophenyl vs. quinazoline moieties) .

- Infrared Spectroscopy (IR) : Detects functional groups like C-N stretches (~1,350 cm) and aromatic C-H bonds .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., CHClN) .

- Melting Point Analysis : Ensures compound purity by comparing observed vs. literature values .

Q. What methodologies are recommended for initial biological evaluation of N-(2,4-dichlorophenyl)-4-phenylquinazolin-2-amine’s antimicrobial activity?

Methodological Answer: Standard protocols involve in vitro agar diffusion assays against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungal strains (e.g., Candida albicans). Minimum Inhibitory Concentration (MIC) values are determined via broth microdilution. Positive controls (e.g., ciprofloxacin for bacteria, fluconazole for fungi) and solvent controls (e.g., DMSO) ensure assay validity. Compound stability in aqueous media should be confirmed prior to testing .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the modification of N-(2,4-dichlorophenyl)-4-phenylquinazolin-2-amine to enhance its pharmacological profile?

Methodological Answer: SAR strategies include:

- Core Modifications : Introducing electron-withdrawing groups (e.g., fluorine) to the quinazoline ring to improve binding affinity .

- Substituent Engineering : Replacing the dichlorophenyl group with trifluoromethyl or morpholinyl groups to alter pharmacokinetics .

- Bioisosteric Replacement : Swapping the amine linker with thiazole or pyrimidine rings to reduce toxicity while retaining activity . 3D-QSAR models can predict critical pharmacophoric features (e.g., hydrophobic pockets, hydrogen-bond acceptors) for target interactions .

Q. What computational approaches are employed to predict the binding affinity and mechanism of action of N-(2,4-dichlorophenyl)-4-phenylquinazolin-2-amine?

Methodological Answer: Computational workflows integrate:

- Molecular Docking : Simulates ligand-receptor interactions (e.g., with bacterial DNA gyrase or fungal CYP51) using software like AutoDock Vina .

- 3D-QSAR : Correlates substituent properties (e.g., steric, electrostatic) with bioactivity using comparative molecular field analysis (CoMFA) .

- Molecular Dynamics (MD) Simulations : Assesses binding stability over time (e.g., RMSD plots) under physiological conditions . These methods prioritize derivatives for synthesis, reducing experimental trial-and-error .

Q. How should researchers address contradictory data in biological activity assays for N-(2,4-dichlorophenyl)-4-phenylquinazolin-2-amine across different studies?

Methodological Answer: Contradictions often arise from variations in:

- Assay Conditions : pH, temperature, or serum protein content (e.g., albumin binding alters bioavailability) .

- Strain Specificity : Antimicrobial activity may vary between clinical isolates and lab-adapted strains . Resolution strategies:

- Standardized Protocols : Adopt CLSI or EUCAST guidelines for MIC determination.

- Dose-Response Curves : Use multiple concentrations to confirm potency trends.

- Metabolic Stability Tests : Evaluate compound degradation in liver microsomes to rule out false negatives .

Q. What crystallographic techniques are utilized to determine the three-dimensional structure of N-(2,4-dichlorophenyl)-4-phenylquinazolin-2-amine derivatives?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard:

- Crystal Growth : Slow evaporation from solvents like ethanol or DMSO yields diffraction-quality crystals .

- Data Collection : High-resolution (<1.0 Å) datasets are collected at synchrotron facilities.

- Structure Refinement : Software (e.g., SHELXL) resolves bond lengths, angles, and intermolecular interactions (e.g., π-π stacking in quinazoline derivatives) .

Q. What strategies are effective for selectively modifying the quinazoline core of N-(2,4-dichlorophenyl)-4-phenylquinazolin-2-amine to explore new biological targets?

Methodological Answer: Selective modifications include:

- Position-Specific Functionalization : Introducing sulfonyl or piperazinyl groups at the C-6/C-7 positions to enhance kinase inhibition .

- Hybrid Molecules : Conjugating with indole or pyridine moieties to dual-target cancer pathways (e.g., EGFR and tubulin) .

- Prodrug Design : Masking the amine group with acetyl or benzyl protectors to improve solubility and bioavailability . Click chemistry (e.g., CuAAC) enables rapid diversification of the quinazoline scaffold .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.